3,3-Diphenylpyrrolidine 3,3-Diphenylpyrrolidine
Brand Name: Vulcanchem
CAS No.: 28168-78-7
VCID: VC5316940
InChI: InChI=1S/C16H17N/c1-3-7-14(8-4-1)16(11-12-17-13-16)15-9-5-2-6-10-15/h1-10,17H,11-13H2
SMILES: C1CNCC1(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C16H17N
Molecular Weight: 223.319

3,3-Diphenylpyrrolidine

CAS No.: 28168-78-7

Cat. No.: VC5316940

Molecular Formula: C16H17N

Molecular Weight: 223.319

* For research use only. Not for human or veterinary use.

3,3-Diphenylpyrrolidine - 28168-78-7

Specification

CAS No. 28168-78-7
Molecular Formula C16H17N
Molecular Weight 223.319
IUPAC Name 3,3-diphenylpyrrolidine
Standard InChI InChI=1S/C16H17N/c1-3-7-14(8-4-1)16(11-12-17-13-16)15-9-5-2-6-10-15/h1-10,17H,11-13H2
Standard InChI Key LBUQNQBKDPMBFO-UHFFFAOYSA-N
SMILES C1CNCC1(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

3,3-Diphenylpyrrolidine features a five-membered pyrrolidine ring with two phenyl groups attached to the third carbon atom. The compound’s molecular formula is C₁₆H₁₇N, with a molecular weight of 223.31 g/mol . Its IUPAC name, 3,3-diphenylpyrrolidine, reflects this substitution pattern. Key identifiers include the SMILES string C1CNCC1(C2=CC=CC=C2)C3=CC=CC=C3 and the InChIKey LBUQNQBKDPMBFO-UHFFFAOYSA-N .

Table 1: Molecular Properties of 3,3-Diphenylpyrrolidine

PropertyValueSource
Molecular FormulaC₁₆H₁₇N
Molecular Weight223.31 g/mol
SMILESC1CNCC1(C2=CC=CC=C2)C3=CC=CC=C3
Boiling PointNot reported-
Water SolubilityLow (estimated)

The compound’s low water solubility and lipophilic nature, attributed to the phenyl substituents, influence its pharmacokinetic behavior. While experimental data on its boiling point are unavailable, analogs like 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) exhibit boiling points of 130°C at 0.1 Torr , suggesting similar volatility for related structures.

Synthesis and Derivative Development

Synthetic Routes

The synthesis of 3,3-diphenylpyrrolidine derivatives often begins with functionalized pyrrolidone precursors. For example, 3,3-diphenyl-2-pyrrolidone serves as a key intermediate. A notable method involves mono-N-demethylation of an N,N-dimethylaminonitrile using methyl chloroformate, followed by carbamate group cleavage to yield 2-imino derivatives . This route produced (±)-2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine hydrochloride, which demonstrated anticonvulsant activity .

Structural Modifications

Recent work has focused on amide derivatives to enhance bioactivity. For instance, 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid was coupled with secondary amines using carbonyldiimidazole (CDI) to generate 20 analogs . Among these, 3q (an amide of 3,3-diphenylpropionic acid) exhibited broad-spectrum anticonvulsant properties, outperforming standard therapies like valproic acid in rodent models .

Pharmacological Applications

Anticonvulsant Activity

3,3-Diphenylpyrrolidine derivatives show promise in treating epilepsy. In maximal electroshock (MES) tests, (±)-2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine hydrochloride protected mice at 30 mg/kg, comparable to phenytoin . Similarly, 3q displayed an ED₅₀ of 31.64 mg/kg in MES, 75.41 mg/kg in subcutaneous pentylenetetrazole (scPTZ), and 38.15 mg/kg in 6-Hz seizure models .

Table 2: Anticonvulsant Efficacy of Selected Derivatives

CompoundModelED₅₀ (mg/kg)Safety Index (TD₅₀/ED₅₀)
(±)-2-Imino derivative MES302.1
3q MES31.643.8
3q 6-Hz (32 mA)38.153.2

The safety index (TD₅₀/ED₅₀) for 3q (3.8) exceeds that of ethosuximide (2.5), highlighting its therapeutic window . Mechanistic studies suggest sodium channel modulation as a primary action .

Analytical and Detection Methods

Though direct methods for 3,3-diphenylpyrrolidine are scarce, techniques developed for EDDP offer insights. For example, chiral separation using heptakis-(2,6-di-O-methyl)-β-cyclodextrin enables enantioselective quantification of EDDP in biological matrices . Such approaches could be adapted for 3,3-diphenylpyrrolidine analysis.

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